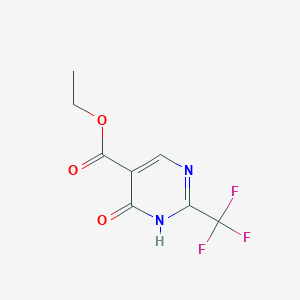

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

説明

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 343-67-9) is a pyrimidine derivative with the molecular formula C₈H₇F₃N₂O₃ and a molecular weight of 236.15 g/mol. Key features include:

- A hydroxyl group at position 2.

- A trifluoromethyl (-CF₃) group at position 2.

- An ethyl ester at position 3.

It is synthesized via condensation of S-methylisothiourea hemisulfate and diethyl ethoxymethylenemalonate under basic conditions, followed by acid hydrolysis . Its physicochemical properties include a boiling point of 220.8°C, density of 1.5 g/cm³, and vapor pressure of 0.0747 mmHg at 25°C .

特性

IUPAC Name |

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c1-2-16-6(15)4-3-12-7(8(9,10)11)13-5(4)14/h3H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKCIBZWYLMGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407946 | |

| Record name | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-67-9 | |

| Record name | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Multi-Step Synthesis via Intermediate Formation

A well-documented method involves the initial formation of an ethoxymethylene intermediate from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, followed by reaction with urea and subsequent hydrolysis to yield the target compound.

- Step 1: Reaction of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate to form ethyl 2-ethoxymethylene-4,4,4-trifluoroacetoacetate.

- Step 2: Condensation of the intermediate with urea to form a ureidomethylene compound.

- Step 3: Hydrolysis of the ureidomethylene intermediate to produce ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate.

This method, while effective, requires relatively harsh conditions such as the use of acetic anhydride and elevated temperatures (120–140°C) in the first step, making the process somewhat tedious and less efficient for scale-up.

One-Pot Synthesis Method

An improved and industrially favorable approach combines the three components—ethyl 4,4,4-trifluoro-3-oxobutyrate, urea, and triethyl orthoformate—in a single reaction vessel under controlled conditions.

- Procedure: Under a nitrogen atmosphere, equimolar amounts of urea, ethyl 4,4,4-trifluoro-3-oxobutyrate, and triethyl orthoformate are dissolved in ethanol and heated to approximately 80°C for 4–5 hours.

- Post-Reaction Treatment: The reaction mixture is cooled, and sodium ethoxide solution is added to facilitate cyclization and completion of the pyrimidine ring formation.

- Isolation: After stirring, water and acetic acid are added to precipitate the product, which is then filtered, washed, and dried.

This one-pot method yields this compound in approximately 73% yield as a white solid, demonstrating improved efficiency and scalability.

Conversion to Halogenated Derivatives

The hydroxyl group at the 4-position can be converted into chloro or bromo substituents to generate reactive intermediates for further functionalization.

- Chlorination: Treatment of this compound with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) at 70°C for 2 hours converts the hydroxyl group to a chloro substituent, yielding ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Alternative Synthetic Routes

Other synthetic strategies reported include the Biginelli-type three-component condensation involving substituted aldehydes, ethyl acetoacetate, and urea under acid catalysis. However, these methods are less commonly applied for this specific trifluoromethyl-substituted pyrimidine due to the availability and reactivity of trifluoromethylated ketoesters.

| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl 4,4,4-trifluoro-3-oxobutyrate + Triethyl orthoformate | 80°C, 4–5 h, ethanol, N₂ atmosphere | Intermediate formed | Formation of ethoxymethylene intermediate |

| 2 | Intermediate + Urea + Sodium ethoxide | 20°C, stirring 2 h | - | Cyclization to pyrimidine ring |

| 3 | Hydrolysis with water and acetic acid | 20–30°C | 73 | Precipitation and isolation of product |

| 4 | Hydroxyl compound + SOCl₂ + DMF (catalytic) | 70°C, 2 h | - | Conversion to chloro derivative |

- The one-pot synthesis method significantly reduces reaction time and operational complexity compared to the classical multi-step approach, making it suitable for industrial-scale production.

- The use of sodium ethoxide facilitates ring closure and improves yield by promoting the cyclization step under mild conditions.

- Chlorination with thionyl chloride in the presence of DMF is an efficient method to generate reactive intermediates for further chemical modifications, expanding the utility of the compound in synthetic chemistry.

- The trifluoromethyl group at the 2-position enhances the compound’s chemical stability and biological activity, making the preparation of this specific derivative valuable for pharmaceutical research.

This compound is efficiently prepared via a one-pot reaction involving ethyl 4,4,4-trifluoro-3-oxobutyrate, urea, and triethyl orthoformate under controlled heating in ethanol. This method offers a practical and scalable route with good yields and operational simplicity. Subsequent functionalization, such as chlorination, provides versatile intermediates for further synthetic applications. The preparation methods are well-documented in patent literature and supported by experimental data, confirming their reliability and industrial relevance.

化学反応の分析

Types of Reactions: Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 4-oxo-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Reduction: Formation of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carbinol.

Substitution: Formation of derivatives with substituted trifluoromethyl groups.

科学的研究の応用

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用機序

The mechanism of action of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:

- Hydroxyl vs. Thioxo/Amino Groups: The hydroxyl group in the target compound improves solubility but may reduce membrane permeability compared to thioxo or amino substituents .

- -CF₃ Position : -CF₃ at C2 (target compound) vs. C4 (AP-1 inhibitor) alters electronic effects, impacting binding to hydrophobic enzyme pockets .

- Biological Targets: Derivatives with aryl or heterocyclic substituents (e.g., pyrrolidinone) show specificity for transcriptional regulators (AP-1/NF-κB), while the target compound’s hydroxyl group is leveraged for anticancer carboxamide synthesis .

Key Observations:

- The target compound’s synthesis avoids multi-step coupling, unlike derivatives requiring aryl amine tethering (e.g., ).

- Biginelli reactions (e.g., ) favor solvent-less, eco-friendly synthesis but yield partially saturated pyrimidines.

Key Observations:

生物活性

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

This compound can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of substituted aldehydes, ethyl acetoacetate, and urea under acidic conditions. This multi-step synthesis highlights the compound's structural complexity and versatility in organic chemistry applications .

Biological Activity Overview

The biological activity of this compound is notable for its potential antiviral, anticancer, and antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties by inhibiting enzymes involved in viral replication. For instance, studies have shown that it can disrupt the activity of certain viral polymerases, thereby reducing viral load in infected cells .

Anticancer Activity

This compound has demonstrated anticancer activity against various cancer cell lines. In vitro assays reveal that it can induce apoptosis and inhibit cell proliferation in cancerous cells. For example, compounds derived from this pyrimidine structure have shown moderate to strong inhibition rates against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against certain bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA polymerases or kinases involved in cell signaling pathways.

- Gene Regulation : It has been identified as a useful reagent in studies focusing on NF-κB and AP-1 gene inhibitors, which are crucial in inflammatory responses and cancer progression .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effect on PD-L1 expression in tumor cells. Results indicated a significant reduction in PD-L1 levels, suggesting potential applications in immunotherapy .

- Anticancer Efficacy : In a comparative study against doxorubicin, this compound showed promising results with inhibition rates ranging from 40% to 64% across different cancer cell lines at concentrations of 5 µg/ml .

- Antimicrobial Testing : The compound was tested against various bacterial strains with results indicating effective inhibition at lower concentrations compared to standard antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | Methyl instead of trifluoromethyl | Less lipophilic |

| Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | Amino group substitution | Different biological profile |

| Ethyl 4-hydroxy-pyrimidine-5-carboxylate | Lacks trifluoromethyl group | More polar |

The presence of the trifluoromethyl group significantly enhances the lipophilicity and stability of this compound compared to its analogs, potentially leading to improved bioavailability and efficacy in therapeutic applications .

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated pyrimidine precursors and boronic acids. For example, 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate can react with substituted pyridinyl boronic acids under palladium catalysis to introduce aryl groups at the 4-position . Hydrolysis of the ethyl ester group (e.g., using NaOH in ethanol/water mixtures) is a critical step for generating carboxylic acid derivatives . For advanced intermediates, reduction of the ester to aldehydes can be achieved with diisobutylaluminium hydride (DIBAL-H) in dichloromethane at low temperatures .

Advanced: How can researchers mitigate low yields in cross-coupling reactions involving trifluoromethyl-substituted pyrimidines?

Methodological Answer:

Low yields often arise from steric hindrance of the trifluoromethyl group or catalyst poisoning. Optimizing reaction conditions (e.g., using Pd(PPh₃)₄ or SPhos ligands) and increasing reaction temperatures (80–100°C) can improve efficiency. Purity of the boronic acid and anhydrous solvent conditions are critical. Monitoring reaction progress via LCMS (e.g., observing [M+H]⁺ peaks at m/z 366 for intermediates) ensures timely termination .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹⁹F NMR confirm the trifluoromethyl group (δ ~ -60 to -70 ppm in ¹⁹F) and ester/heterocyclic protons.

- LCMS : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and mass spectra (m/z 338 [M+H]⁺ for hydrolyzed derivatives) verify molecular identity .

- X-ray crystallography : Single-crystal diffraction (e.g., triclinic P1 space group, a = 11.30 Å, b = 13.96 Å) resolves structural ambiguities .

Advanced: How do trifluoromethyl groups complicate crystallographic refinement?

Methodological Answer:

The CF₃ group often exhibits rotational disorder, requiring multi-position modeling in refinement software (e.g., SHELXL ). High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve accuracy. For twinned crystals, the HKLF5 format in SHELX can partition overlapping reflections .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

The pyrimidine core serves as a scaffold for kinase inhibitors. For example, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivatives are precursors for protein kinase inhibitors . The trifluoromethyl group enhances metabolic stability and binding affinity in lead optimization .

Advanced: How should researchers address discrepancies in reported NMR chemical shifts for derivatives?

Methodological Answer:

Discrepancies may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism in the pyrimidine ring. Standardizing solvent systems and pH (e.g., neutral D₂O for carboxylate derivatives) minimizes variability. Cross-referencing with computed NMR shifts (DFT/B3LYP/6-31G*) helps validate experimental data .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

- Recrystallization : Ethanol/water mixtures (2:1) yield high-purity crystals.

- Acid-base extraction : For carboxylic acid derivatives, adjust pH to 2–3 with HCl to precipitate the product .

Advanced: How can computational modeling predict the electronic effects of substituents on reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electron-withdrawing effects of CF₃ on ring electrophilicity. Fukui indices identify nucleophilic attack sites, guiding functionalization at the 4- or 6-positions. Solvent models (e.g., PCM for ethanol) simulate reaction environments .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact.

- Conduct reactions in fume hoods due to volatile byproducts (e.g., ethyl chloride).

- Dispose of waste via licensed hazardous waste services to prevent environmental contamination .

Advanced: How does steric bulk influence regioselectivity in derivatization reactions?

Methodological Answer:

The CF₃ group at the 2-position directs electrophilic substitution to the 4- and 6-positions due to steric and electronic effects. Kinetic studies (e.g., monitoring by ¹⁹F NMR) show that bulky reagents (e.g., tert-butyl groups) favor 6-substitution, while smaller electrophiles target the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。